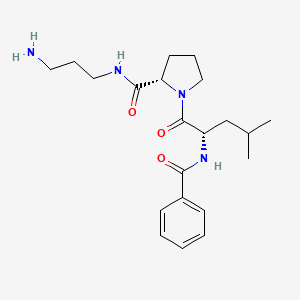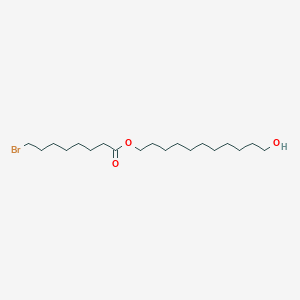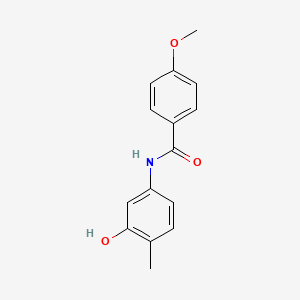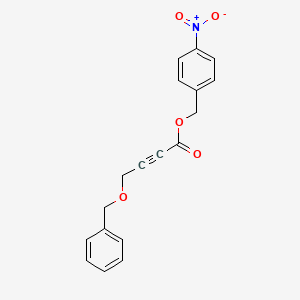![molecular formula C24H34N4O B14222033 Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- CAS No. 819075-43-9](/img/structure/B14222033.png)
Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a piperazine ring substituted with phenylmethyl groups and diethyl groups attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of the corresponding amine with phosgene to generate the desired isocyanate, which then reacts with diethylamine to form the final product . This method is efficient and yields high-purity products.
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. A catalyst-free synthesis in water has been developed, which involves the nucleophilic addition of amines to potassium isocyanate without the use of organic co-solvents . This method is not only efficient but also reduces the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used.
Applications De Recherche Scientifique
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(phenylmethyl)urea: This compound has a similar structure but lacks the piperazine ring and diethyl groups.
N,N’-Dibenzylurea: Another similar compound with benzyl groups instead of phenylmethyl groups.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative with similar structural features but different functional groups.
Uniqueness
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl- is unique due to its specific combination of functional groups and structural features. The presence of the piperazine ring and diethyl groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
819075-43-9 |
|---|---|
Formule moléculaire |
C24H34N4O |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
3-[(1,4-dibenzylpiperazin-2-yl)methyl]-1,1-diethylurea |
InChI |
InChI=1S/C24H34N4O/c1-3-27(4-2)24(29)25-17-23-20-26(18-21-11-7-5-8-12-21)15-16-28(23)19-22-13-9-6-10-14-22/h5-14,23H,3-4,15-20H2,1-2H3,(H,25,29) |
Clé InChI |
XVQPPJQEAKQMSA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)NCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-6-oxoheptanamide](/img/structure/B14221959.png)


![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)



![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)



